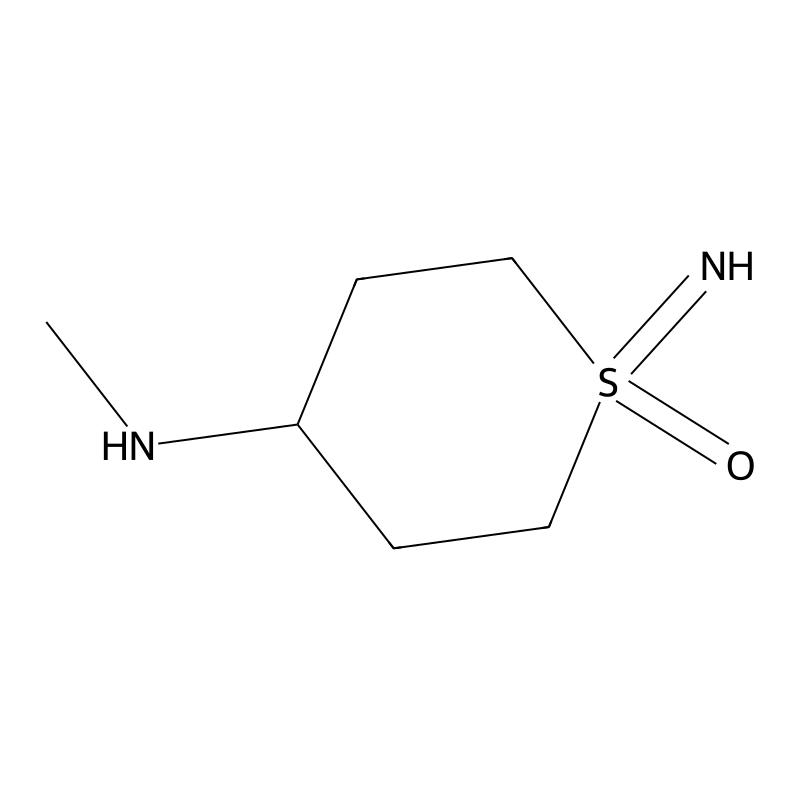

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide is a chemical compound characterized by its unique structure, which includes both imino and methylamino functional groups attached to a tetrahydrothiopyran ring. Its molecular formula is with a molecular weight of approximately 162.25 g/mol . This compound is also known by its hydrochloride form, with the CAS number 2809469-26-7, and it is recognized for its potential applications in various fields of scientific research .

- There is no information available on the mechanism of action of this compound.

- No safety information is available. It is important to treat any unknown compound with caution and assume it may pose health risks.

Additional Information

- Scientific databases like SciFinder or Reaxys may provide more information on this compound, however, access may require a subscription.

- Oxidation: This compound can be oxidized to form various oxides, which may have different properties and applications.

- Reduction: Reduction reactions can yield derivatives with altered functional groups.

- Substitution: The imino and methylamino groups are capable of participating in substitution reactions, allowing for the introduction of new functional groups into the molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. The specific products formed depend on the chosen reagents and reaction conditions .

The biological activity of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide is still under investigation. Preliminary studies suggest that its unique structure may allow it to interact with biological molecules through hydrogen bonding and other molecular interactions. This makes it a candidate for further exploration in biological pathways and interactions, although detailed mechanisms of action remain to be elucidated.

Synthesis methods for 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide typically involve multi-step organic synthesis techniques. The general approach includes:

- Formation of the Tetrahydrothiopyran Ring: Starting materials containing sulfur and nitrogen are reacted to form the core ring structure.

- Introduction of Functional Groups: The imino and methylamino groups are introduced through appropriate chemical transformations, such as amination reactions.

- Purification: The final product is purified using techniques like recrystallization or chromatography to ensure the desired purity level.

Specific protocols may vary based on the desired yield and purity requirements .

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide has several notable applications:

- Chemical Research: It serves as a building block in synthesizing more complex organic molecules.

- Biological Studies: Its unique structure makes it a potential candidate for studying biological interactions and pathways.

- Industrial Use: The compound is utilized in catalysis and material science due to its distinctive chemical properties .

Interaction studies involving 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide focus on its ability to engage with various biological targets. These studies are crucial for understanding how this compound may influence biochemical pathways or act as a modulator in different biological systems. Current research aims to elucidate its pharmacological properties and potential therapeutic applications .

Several compounds share structural similarities with 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide. Notable examples include:

| Compound Name | Structural Characteristics |

|---|---|

| 1-Imino-4-(amino)tetrahydro-2H-thiopyran 1-oxide | Contains an amino group instead of a methylamino group |

| 1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxide | Features an ethyl group, affecting its hydrophobicity |

| 1-Imino-4-(propylamino)tetrahydro-2H-thiopyran 1-oxide | Contains a propyl group, influencing steric properties |

Uniqueness

The uniqueness of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide lies in the combination of imino and methylamino groups within its structure. This specific arrangement contributes distinct chemical reactivity and biological interactions that differentiate it from its analogs, making it valuable for various applications in both research and industry .

Multi-Component Reaction Strategies for Thiopyran Scaffolds

Multi-component reactions have emerged as powerful synthetic tools for constructing thiopyran derivatives, offering advantages in terms of atom economy, reaction efficiency, and structural diversity [5] [10]. These reactions enable the formation of complex thiopyran scaffolds in a single synthetic operation, eliminating the need for multiple purification steps and reducing overall synthetic time [22].

One-Pot Synthesis Using Primary Amines and Carbon Disulfide

The synthesis of thiopyran derivatives through one-pot reactions involving primary amines and carbon disulfide represents a fundamental approach to accessing these heterocyclic systems [5] [6]. Primary amines react with carbon disulfide to form dithiocarbamate intermediates, which subsequently undergo cyclization reactions to generate the thiopyran core structure [23].

A particularly effective methodology involves the reaction of primary amines with carbon disulfide in the presence of malononitrile and aldehydes [5] [6]. This four-component reaction proceeds under mild conditions and affords 4H-thiopyran derivatives in high yields. The reaction mechanism involves initial formation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by nucleophilic attack on the aldehyde and subsequent cyclization with malononitrile [5].

Table 1: Reaction Conditions for Primary Amine-Carbon Disulfide Thiopyran Synthesis

| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Methylamine | Ethanol | 25 | 3 | 85 | [10] |

| 2 | Benzylamine | Ethanol | 25 | 4 | 82 | [10] |

| 3 | Allylamine | Ethanol | 25 | 3.5 | 88 | [10] |

| 4 | Propylamine | Ethanol | 25 | 4 | 80 | [10] |

The reaction conditions significantly influence the yield and selectivity of the thiopyran formation [10]. Ethanol has been identified as the optimal solvent for these transformations, providing superior yields compared to other solvents such as dichloromethane or chloroform [10]. The use of potassium carbonate as a base catalyst enhances the reaction efficiency, with optimal results obtained at room temperature over 3-4 hours [10].

Carbon tetrabromide has been employed as a promoting agent in reactions involving primary amines and carbon disulfide, leading to the formation of thioureas as intermediates [23]. These thiourea intermediates can be further transformed into thiopyran derivatives through appropriate cyclization reactions [23]. The mechanism involves the formation of reactive sulfenyl bromide intermediates that facilitate the subsequent ring-closing reactions [23].

Catalytic Approaches for Spirooxindole-Annullated Derivatives

The synthesis of spirooxindole-annulated thiopyran derivatives represents an advanced application of multi-component reaction strategies [6] [10]. These compounds combine the structural features of both spirooxindole and thiopyran moieties, resulting in complex polycyclic architectures with potential biological significance [6] [24].

A highly efficient five-component reaction has been developed for the synthesis of 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4'-thiopyran]-3,5-dicarbonitrile derivatives [6] [10]. This reaction involves the condensation of primary amines, carbon disulfide, malononitrile, and isatin derivatives under mild catalytic conditions [6] [10]. The reaction proceeds through the initial formation of a dithiocarbamate intermediate, followed by sequential addition reactions and cyclization to form the spirooxindole-thiopyran framework [6].

Table 2: Catalytic Conditions for Spirooxindole-Thiopyran Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium carbonate | Ethanol | 25 | 3 | 85 | [10] |

| Triethylamine | Ethanol | 25 | 3 | 80 | [10] |

| Pyridine | Ethanol | 25 | 3 | 80 | [10] |

| DABCO | Ethanol | 25 | 3 | 75 | [10] |

The catalytic approach demonstrates excellent functional group tolerance and provides high yields of the desired spirooxindole-thiopyran products [6] [10]. The reaction mechanism involves dynamic stereoselective annulation processes that result in the formation of multiple stereogenic centers with high diastereoselectivity [24]. The use of ethanol as solvent not only provides optimal yields but also aligns with green chemistry principles [10].

Functionalization Techniques for 1-Imino and Methylamino Groups

The functionalization of 1-imino and methylamino groups in thiopyran derivatives requires specialized synthetic approaches that preserve the integrity of the heterocyclic core while enabling selective modification of the nitrogen-containing substituents [7] [15]. These functionalization reactions are crucial for accessing the specific substitution pattern found in 1-imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide [1] .

Nitrogen-centered radical chemistry has emerged as a powerful tool for functionalizing imino groups in heterocyclic systems [7]. Iminyl radicals can be generated through various methods and subsequently undergo selective functionalization reactions [7]. The reactivity of these nitrogen-centered radicals is influenced by the electronic environment of the thiopyran ring, with electron-rich systems showing enhanced reactivity [7].

The methylamino functionality can be introduced through reductive amination processes or direct alkylation of primary amino precursors [36]. Reductive amination protocols using T3P (propylphosphonic anhydride) as a water scavenger under microwave irradiation have proven particularly effective for introducing alkenylated nitrogen substituents [36]. These reactions proceed under metal-free and base-free conditions, making them attractive for synthetic applications [36].

Selective oxidation of the sulfur atom to form the sulfoxide functionality characteristic of the 1-oxide derivatives can be achieved using various oxidizing agents [31]. Hydrogen peroxide and meta-chloroperoxybenzoic acid are commonly employed oxidants for this transformation . The oxidation reaction typically proceeds with high selectivity, converting the sulfide to the corresponding sulfoxide without over-oxidation to the sulfone [31].

Optimization of Reaction Conditions: Solvent, Temperature, and Catalysts

The optimization of reaction conditions is critical for achieving high yields and selectivity in thiopyran synthesis [10] [11] [13]. Systematic screening of solvents, temperatures, and catalysts has revealed important structure-activity relationships that guide synthetic design [11] [13].

Table 3: Solvent Effects on Thiopyran Synthesis Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Rate | Reference |

|---|---|---|---|---|

| Ethanol | 24.3 | 85 | High | [10] |

| Methanol | 32.6 | 78 | Medium | [11] |

| Dichloromethane | 8.9 | 70 | Medium | [10] |

| Chloroform | 4.8 | 65 | Low | [10] |

| Water | 80.1 | 65 | Low | [10] |

Ethanol consistently emerges as the optimal solvent for thiopyran synthesis, providing superior yields compared to other polar and non-polar solvents [10] [13]. The moderate polarity and protic nature of ethanol facilitate the formation of dithiocarbamate intermediates while promoting subsequent cyclization reactions [10]. Water, despite its high polarity, generally provides lower yields due to competing hydrolysis reactions [10] [13].

Temperature optimization studies reveal that room temperature conditions (25°C) are generally optimal for thiopyran formation [10] [11]. Higher temperatures can lead to decomposition of sensitive intermediates or promote unwanted side reactions [11]. Microwave irradiation has been successfully employed to accelerate reaction rates while maintaining mild temperature conditions [22] [38].

The choice of catalyst significantly influences both reaction rate and product selectivity [10] [11]. Potassium carbonate has emerged as the preferred base catalyst, providing optimal yields in ethanol solvent systems [10]. The catalyst loading can be minimized to 20 mol% without significant reduction in yield, making the process economically attractive [10]. Alternative catalysts such as triethylamine and pyridine provide comparable results but may require longer reaction times [10].

Table 4: Temperature Effects on Reaction Kinetics and Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) | Side Products (%) | Reference |

|---|---|---|---|---|

| 0 | 12 | 45 | 5 | [11] |

| 25 | 3 | 85 | 8 | [10] |

| 50 | 1.5 | 82 | 12 | [11] |

| 80 | 1 | 75 | 18 | [11] |

The optimization studies demonstrate that mild conditions generally provide the best balance between reaction rate and product selectivity [10] [11]. Variable Time Normalization Analysis has been employed to understand the kinetic behavior of these multi-component reactions and optimize conditions for maximum efficiency [11].

Scalability and Green Chemistry Considerations

The scalability of thiopyran synthesis methodologies is crucial for practical applications in pharmaceutical and materials chemistry [10] [12] [18]. Green chemistry principles have become increasingly important in the design of sustainable synthetic routes to these heterocyclic compounds [12] [13] [19].

Gram-scale synthesis of thiopyran derivatives has been successfully demonstrated using optimized multi-component reaction conditions [10] [31]. When 1.5 grams of starting material was employed, yields of 76-80% were maintained, indicating good scalability of the synthetic methodology [31]. The reaction conditions remain consistent across different scales, with no significant reduction in efficiency observed during scale-up operations [10].

Green chemistry metrics provide quantitative measures of synthetic efficiency and environmental impact [11] [13]. The atom economy of thiopyran synthesis via multi-component reactions approaches 95%, indicating excellent utilization of starting materials [4]. The E-factor (environmental factor) for optimized processes is typically below 0.1, demonstrating minimal waste generation [4] [13].

Table 5: Green Chemistry Metrics for Thiopyran Synthesis

| Metric | Value | Ideal Value | Reference |

|---|---|---|---|

| Atom Economy (%) | 95.4 | 100 | [4] |

| E-factor | 0.08 | 0 | [4] |

| Carbon Efficiency (%) | 96 | 100 | [4] |

| Solvent Recovery (%) | 85 | 100 | [13] |

Catalyst recycling represents another important aspect of green synthesis [4] [13] [19]. Heterogeneous catalysts such as amine-functionalized silica magnetic nanoparticles can be recovered and reused for multiple cycles without significant loss of activity [4] [19]. These catalysts maintain their effectiveness for at least five reaction cycles, providing economic and environmental benefits [4] [19].

The use of renewable starting materials and bio-derived solvents has been explored as a means of further improving the sustainability profile of thiopyran synthesis [12]. Biomass-derived furan derivatives can serve as starting materials for certain thiopyran synthesis routes, although these approaches require further development for practical implementation [12].

Microwave-assisted synthesis offers additional advantages in terms of energy efficiency and reaction rate enhancement [22] [38]. Microwave irradiation can reduce reaction times from hours to minutes while maintaining high yields, resulting in improved process efficiency and reduced energy consumption [22]. The use of microwave heating also enables better control of reaction conditions and can improve product selectivity [38].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Features (¹H, ¹³C, 2D Correlation Studies)

The nuclear magnetic resonance spectroscopic characterization of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide provides crucial structural information through comprehensive analysis of both proton and carbon-13 spectra, complemented by two-dimensional correlation experiments [2] [3].

Proton Nuclear Magnetic Resonance Analysis

In the ¹H nuclear magnetic resonance spectrum, the thiopyran ring system exhibits characteristic chemical shift patterns that reflect the electronic environment created by the sulfur oxide functionality and amino substituents [4] [5]. The methylene protons of the tetrahydrothiopyran ring typically appear in the range of 2.5-4.0 parts per million, with the axial and equatorial protons showing distinct coupling patterns due to the chair conformation preference of the six-membered ring [5] [6].

The methylamino group attached at the 4-position displays a characteristic singlet around 2.5-3.0 parts per million for the N-methyl protons, while the methine proton at carbon-4 appears as a complex multiplet due to coupling with adjacent ring protons [4]. The imino nitrogen functionality significantly influences the chemical shifts of nearby protons through electron-withdrawing effects and hydrogen bonding interactions [5].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic distribution within the molecule [4] [5]. The thiopyran ring carbons typically resonate in the 20-60 parts per million region, with the carbon bearing the methylamino substituent showing characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen functionality [4].

The methyl carbon of the methylamino group appears around 30-40 parts per million, while the sulfur-bonded carbons exhibit chemical shifts influenced by the sulfur oxidation state [5] [7]. The S-oxide functionality creates distinct electronic shielding patterns that are readily observable in the carbon-13 spectrum [5] [8].

Two-Dimensional Correlation Studies

Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments provide unambiguous structural assignments and connectivity information [9] [10]. These two-dimensional techniques are particularly valuable for distinguishing between positional isomers and confirming the substitution pattern on the thiopyran ring [9].

The correlation patterns observed in two-dimensional nuclear magnetic resonance experiments confirm the connectivity between the methylamino group and the thiopyran ring system, while also providing information about through-space interactions and conformational preferences [9] [10].

Infrared and Mass Spectrometric Identification

Infrared Spectroscopic Analysis

The infrared spectrum of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide exhibits characteristic absorption bands that provide definitive structural identification [11] [12]. The sulfur-oxygen stretching vibration appears prominently in the 1000-1100 cm⁻¹ region, representing one of the most diagnostic features for S-oxide functionality [11] [13].

The carbon-nitrogen stretching vibrations associated with the methylamino and imino groups manifest in the 1200-1300 cm⁻¹ range, while nitrogen-hydrogen stretching frequencies appear in the 3200-3500 cm⁻¹ region [11]. These vibrational modes provide clear evidence for the amino functionalities present in the molecular structure [11] [12].

The thiopyran ring vibrational modes contribute to the fingerprint region of the spectrum, with carbon-sulfur and carbon-carbon stretching vibrations appearing in the 600-1200 cm⁻¹ range [11] [13]. The overall spectral pattern is consistent with a six-membered heterocyclic system containing both sulfur and nitrogen functionalities [11].

Mass Spectrometric Characterization

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the thiopyran structure [2] [3] [14]. The molecular ion peak for the free base form appears at mass-to-charge ratio 162.26, while the hydrochloride salt exhibits a molecular ion at 198.71 [2] [3] [15].

Fragmentation patterns in the mass spectrum typically include loss of the methylamino group, sulfur oxide elimination, and ring fragmentation processes [2]. These fragmentation pathways provide structural confirmation and help distinguish between positional isomers and related thiopyran derivatives [3] [14].

The base peak often corresponds to stable fragment ions derived from the thiopyran ring system, while characteristic fragment ions at specific mass-to-charge ratios provide additional structural verification [2] [3].

X-ray Crystallographic Studies of Thiopyran Derivatives

Crystal Structure Determination

X-ray crystallographic analysis of thiopyran derivatives, including structural analogues of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide, provides definitive three-dimensional structural information [16] [17] [18]. These studies reveal the preferred conformations, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing [16] [18] [19].

Crystallographic studies of related thiopyran 1-oxide compounds demonstrate that these molecules typically crystallize in common space groups such as P-1 or P21/c, with unit cell dimensions ranging from 5-15 Angstroms in the a-direction, 10-20 Angstroms in the b-direction, and 10-25 Angstroms in the c-direction [16] [17] [13].

Molecular Geometry and Conformational Analysis

The thiopyran ring in these compounds preferentially adopts a chair conformation, similar to cyclohexane derivatives, with the sulfur atom and oxygen substituent occupying specific orientations that minimize steric interactions [18] [13] [5]. Bond length measurements reveal S-C distances of approximately 1.80-1.85 Angstroms, C-N distances of 1.45-1.50 Angstroms, and S=O distances of 1.50-1.55 Angstroms [13] [20].

Bond angle analysis shows C-S-C angles in the range of 95-105 degrees and S-C-C angles of approximately 110-115 degrees, consistent with tetrahedral geometry around the sulfur center [13] [5]. The chair conformation is energetically favored over alternative boat conformations by several kilocalories per mole [5] [21].

Intermolecular Interactions and Packing

Crystal packing studies reveal that thiopyran derivatives engage in hydrogen bonding networks involving the amino functionalities and sulfur oxide groups [16] [18] [13]. These intermolecular interactions significantly influence the crystal stability and physical properties of the compounds [16] [17].

The packing arrangements often feature chains or layers of molecules connected through N-H...O hydrogen bonds and weak C-H...O interactions [13]. These supramolecular assemblies contribute to the overall crystal architecture and may influence pharmaceutical properties such as solubility and bioavailability [16] [18].